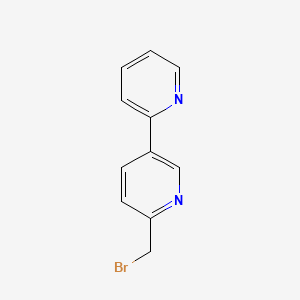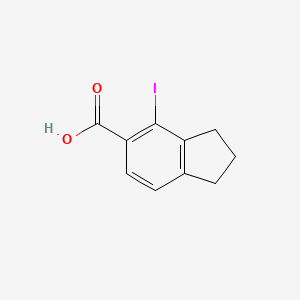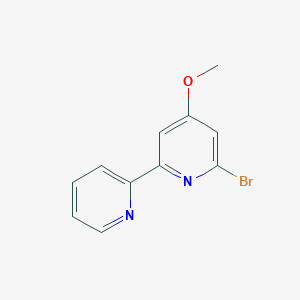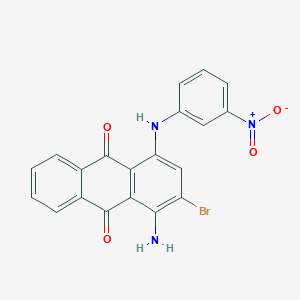![molecular formula C24H15N3O2 B13139575 6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione CAS No. 88465-84-3](/img/structure/B13139575.png)
6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione is a chemical compound known for its unique structure and properties This compound belongs to the quinoxaline family, which is characterized by a fused ring system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of o-phenylenediamine with benzil to form the quinoxaline core, followed by further functionalization to introduce the amino and diphenyl groups. The reaction conditions often require the use of solvents such as ethanol or acetic acid, and catalysts like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoxaline core, leading to the formation of dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different chemical and physical properties.
Scientific Research Applications
6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Pyrazino[2,3-g]quinoxaline-5,10-dione
- Benzo[g]quinoxaline-5,10-dione
Uniqueness
Compared to similar compounds, it may exhibit enhanced biological activity and different reactivity patterns, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
88465-84-3 |
|---|---|
Molecular Formula |
C24H15N3O2 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
6-amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione |
InChI |
InChI=1S/C24H15N3O2/c25-17-13-7-12-16-18(17)24(29)22-21(23(16)28)26-19(14-8-3-1-4-9-14)20(27-22)15-10-5-2-6-11-15/h1-13H,25H2 |
InChI Key |
OXCNJYBTNLFQHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C(=N2)C(=O)C4=C(C3=O)C(=CC=C4)N)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13139524.png)

![11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13139530.png)



![2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13139541.png)
![tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B13139549.png)

